

Spectroscopic Profile of (2-Phenylphenyl)urea: A Technical Guide

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Compound of Interest

Compound Name: (2-Phenylphenyl)urea

Cat. No.: B1267829

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This technical guide provides a comprehensive overview of the spectroscopic data for **(2-Phenylphenyl)urea** (CAS No. 13262-46-9), a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document presents a summary of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, alongside detailed experimental protocols and a workflow diagram for spectroscopic analysis.

Core Spectroscopic Data

The structural integrity and functional groups of **(2-Phenylphenyl)urea**, with a molecular formula of $C_{13}H_{12}N_2O$ and a molecular weight of 212.25 g/mol, have been characterized using a suite of spectroscopic techniques. The data is summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

1H NMR: In a typical proton NMR spectrum of **(2-Phenylphenyl)urea**, the aromatic protons are expected to appear in the range of 7.16-7.32 ppm. The protons of the urea functional group will also exhibit characteristic chemical shifts.

^{13}C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The aromatic carbons, in particular, will show characteristic signals.

^1H NMR	^{13}C NMR
Chemical Shift (ppm)	Assignment
Data Not Available	Aromatic Protons
Data Not Available	Urea NH Protons

Specific, experimentally determined peak lists for ^1H and ^{13}C NMR of **(2-Phenylphenyl)urea** are not readily available in the public domain at the time of this publication. The provided ranges are based on typical values for similar compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Absorption	
Wavenumber (cm^{-1})	Functional Group Assignment
3400-3500	N-H Stretching Vibrations
~1693	C=O Stretching Vibration (Amide I band)

The provided data represents characteristic absorption bands for the urea moiety. A full experimental IR spectrum with a complete peak list for **(2-Phenylphenyl)urea** is not currently available in public databases.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry	
m/z	Assignment
212.0950	[M] ⁺ (Monoisotopic Mass)
213.1022	[M+H] ⁺
235.0842	[M+Na] ⁺

The m/z values are predicted based on the molecular formula. Experimental mass spectra detailing the fragmentation pattern are essential for complete structural elucidation.

Experimental Protocols

Detailed experimental protocols are crucial for the reproduction and verification of spectroscopic data. The following are generalized procedures for the spectroscopic analysis of urea derivatives like **(2-Phenylphenyl)urea**.

NMR Spectroscopy

A sample of **(2-Phenylphenyl)urea** would be dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).

IR Spectroscopy

The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a nujol mull, or as a thin film. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

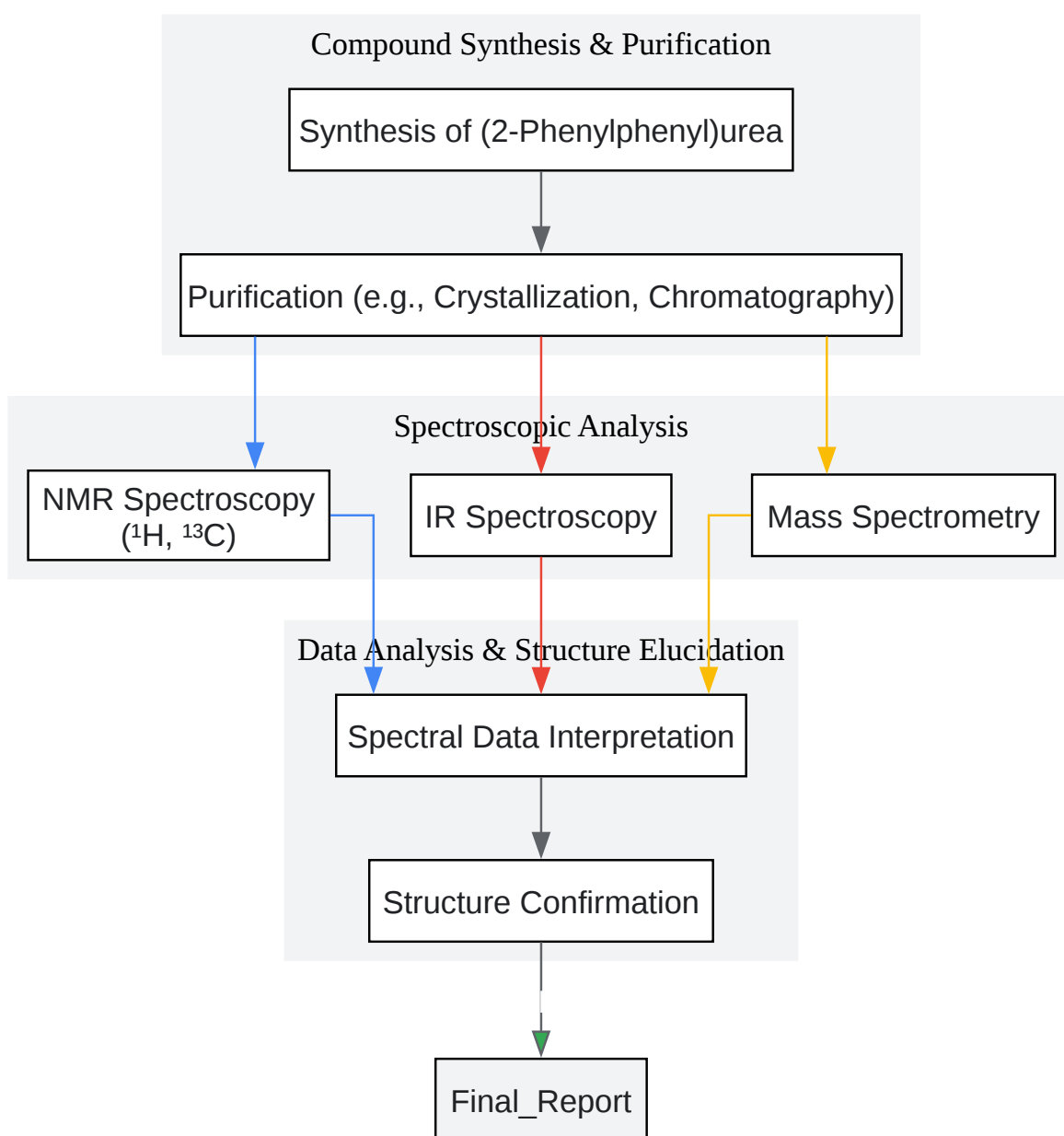
Mass Spectrometry

Mass spectral data would be acquired using a mass spectrometer, often coupled with a chromatographic separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS). For high-resolution mass spectrometry (HRMS), an electrospray

ionization (ESI) source is commonly used. The analysis provides the accurate mass of the molecular ion and its fragments.

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for a compound like **(2-Phenylphenyl)urea** is depicted in the following diagram. This workflow ensures a systematic approach to structural characterization.



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A typical workflow for the spectroscopic characterization of a chemical compound.

This guide serves as a foundational resource for professionals engaged in the study and application of **(2-Phenylphenyl)urea**. Further experimental work is encouraged to populate the specific spectral data for this compound.

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